molecular formula C8H18N2 B15397191 (2R,5R)-2,5-diethylpiperazine CAS No. 59573-45-4

(2R,5R)-2,5-diethylpiperazine

Cat. No.: B15397191
CAS No.: 59573-45-4
M. Wt: 142.24 g/mol
InChI Key: JIAOVIBEPXQRNK-HTQZYQBOSA-N
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Description

(2R,5R)-2,5-Diethylpiperazine is a chiral piperazine derivative characterized by two ethyl groups substituted at the 2 and 5 positions of the piperazine ring in the (R,R) stereochemical configuration. Piperazine derivatives are widely studied for their versatility in pharmaceuticals, coordination chemistry, and material science due to their ability to act as ligands, bioisosteres, or structural scaffolds .

Properties

CAS No.

59573-45-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2R,5R)-2,5-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

JIAOVIBEPXQRNK-HTQZYQBOSA-N

Isomeric SMILES

CC[C@@H]1CN[C@@H](CN1)CC

Canonical SMILES

CCC1CNC(CN1)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

Key Compounds :

  • (2R,5R)-2,5-Dimethylpiperazine ()
  • (2R,5R)-2,5-Diethylpiperazine
Property (2R,5R)-2,5-Dimethylpiperazine This compound
Lipophilicity Lower (logP ~0.5–1.0) Higher (logP ~1.5–2.0)
Solubility Moderate in polar solvents Reduced aqueous solubility
Stereochemical Impact Trans-configuration stabilizes chair conformations Ethyl groups increase steric bulk, potentially altering ring puckering

Implications :

  • Pharmacokinetics : Ethyl substituents may improve membrane permeability but reduce solubility, necessitating salt forms (e.g., dihydrochloride, as in ) for drug formulation .
  • Receptor Binding : Methyl groups in arylpiperazine derivatives (e.g., aripiprazole) are linked to high 5-HT1A/2A affinity , while ethyl groups might reduce direct receptor interactions but enhance passive diffusion.

Stereochemical Variations: Cis vs. Trans Isomers

Key Compounds :

  • (2R,5S)-2,5-Dimethylpiperazine (trans, )
  • This compound (cis)
Property (2R,5S)-2,5-Dimethylpiperazine (Trans) This compound (Cis)
Conformation Chair conformation with equatorial substituents Increased axial strain due to larger ethyl groups
Synthetic Accessibility Well-documented via reductive amination Requires enantioselective synthesis (e.g., asymmetric catalysis)

Implications :

  • Coordination Chemistry : Trans isomers are preferred in metal-organic frameworks (MOFs) due to predictable ligand geometry . Cis configurations may introduce strain, limiting applications in crystal engineering.
  • Biological Activity : Trans-arylpiperazines show higher D2 receptor affinity , whereas cis-ethyl analogs might exhibit distinct selectivity profiles.

Functional Group Modifications: Piperazine vs. Piperazine-2,5-dione

Key Compounds :

  • Piperazine-2,5-dione Derivatives ()
  • This compound
Property Piperazine-2,5-dione Derivatives This compound
Structure Cyclic diketone (rigid, planar) Flexible piperazine ring
Bioactivity Antioxidant, peptide mimetic roles Potential CNS modulation (inferred from ethyl-piperidine analogs )
Synthetic Routes Cyclocondensation of amino acids Alkylation of piperazine precursors

Implications :

  • Drug Design : Diones are used in peptidomimetics, while alkylpiperazines serve as dopamine/serotonin receptor ligands .
  • Stability : Diones require harsh hydrolysis conditions (6N HCl, 20h reflux) , whereas alkylpiperazines are more stable under physiological conditions.

Pharmacological Potential

  • Arylpiperazine Comparison : N-(2,3-dichlorophenyl)-piperazine (aripiprazole) shows high 5-HT1A/2A affinity , but (2R,5R)-diethylpiperazine’s lack of aromaticity may shift activity toward adrenergic or sigma receptors.
  • Antioxidant Activity : Piperazine-2,5-diones with methoxy substituents (e.g., 9b in ) exhibit radical scavenging, suggesting ethylpiperazines could be modified for similar roles.

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